molecular formula C16H15ClN2O4 B5254217 N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide

N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B5254217
M. Wt: 334.75 g/mol
InChI Key: OCPSSCHBODHMDG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-15(23-12-6-4-3-5-7-12)16(20)18-11-8-9-13(17)14(10-11)19(21)22/h3-10,15H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPSSCHBODHMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiolate, and methoxy derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: Phenolic derivatives are formed.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrophenylacetamide
  • 4-chloro-2-nitroaniline
  • 4-chloro-3-nitrophenol

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide is unique due to its combination of a nitro group and a phenoxybutanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications .

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